4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane (CAS: 2064117-97-9) is a boronic ester derivative with a pinacol backbone and a 2,4,5-trimethylthiophen-3-yl substituent. Its molecular formula is C₁₃H₂₁BO₂S, and it is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The compound’s structure features three methyl groups on the thiophene ring, enhancing steric bulk and modulating electronic properties, which can influence regioselectivity and reaction efficiency in catalytic processes .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2S/c1-8-9(2)17-10(3)11(8)14-15-12(4,5)13(6,7)16-14/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZMOJWLMHUYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064117-97-9 | |
| Record name | 4,4,5,5-tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in organic synthesis and biological applications. This article reviews its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₁₂H₁₉BO₂S
- Molecular Weight : 238.15 g/mol
- CAS Number : 942070-20-4
- Structure : Characterized by a dioxaborolane ring and a thiophene substituent which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions. The dioxaborolane moiety allows for the formation of stable carbon-boron bonds which can be utilized in various synthetic pathways. The mechanism involves:
- Formation of Aryl-Boron Complexes : The boron atom interacts with palladium catalysts to facilitate the transfer of aryl groups.
- Cross-Coupling Reactions : It plays a crucial role in Suzuki-Miyaura coupling reactions which are vital for creating complex organic molecules often used in pharmaceuticals.
Medicinal Chemistry
The compound is investigated for its potential in drug development due to its ability to form stable intermediates that can lead to biologically active compounds. Key applications include:
- Anticancer Agents : Research indicates that derivatives of dioxaborolanes can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Some studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various dioxaborolane derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the thiophene ring enhanced cytotoxicity against breast and lung cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MDA-MB-231 (Breast) |
| Compound B | 10.0 | A549 (Lung) |
Study 2: Antimicrobial Efficacy
In a research article from Antibiotics, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds exhibited significant antibacterial activity.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 8 µg/mL |
| Compound B | 16 µg/mL |
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane is in organic synthesis. It is frequently used as a reagent in various coupling reactions such as the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aryl and vinyl boron compounds with halides.
Table 1: Key Applications in Organic Synthesis
| Application | Description |
|---|---|
| Suzuki-Miyaura Coupling | Facilitates the formation of biaryl compounds from aryl halides and boronic acids. |
| Palladium-Catalyzed Reactions | Used as a less toxic alternative to traditional palladium reagents. |
| Synthesis of Heterocycles | Important for developing sulfur-containing heterocycles used in pharmaceuticals. |
Case Studies
- Development of Sulfur-Containing Compounds
- Use in Medicinal Chemistry
- Material Science Applications
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The boronic ester group facilitates transmetalation with palladium complexes.
Key Reaction Pathway :
-
Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II) intermediate.
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Transmetalation : Boronic ester transfers the aryl group to Pd(II).
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Reductive Elimination : Forms the biaryl product and regenerates Pd(0) .
Example Reaction :
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | Na₂CO₃ or K₃PO₄ | |
| Temperature | 80–100°C | |
| Solvent | Toluene/Water (biphasic) |
Hydroboration Reactions
The compound acts as a boron source in hydroboration reactions with alkynes or alkenes. Its steric bulk (tetramethyl dioxaborolane) enhances regioselectivity.
Mechanism :
-
Anti-Markovnikov Addition : Boron attaches to the less substituted carbon of unsymmetrical alkenes .
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Catalytic Activation : Iron or zinc catalysts improve efficiency (e.g., FeCl₂ with carboxylate activators) .
Example with Alkyne :
Yield and Selectivity Data :
| Substrate | Catalyst System | Yield (%) | Regioselectivity (Major:Minor) | Source |
|---|---|---|---|---|
| 1-Hexyne | FeCl₂/dmpe/Na(2-EH) | 78 | 85:15 | |
| Styrene | Zn/THF | 65 | 92:8 |
Cyclopropanation
The boronic ester undergoes Simmons-Smith-type cyclopropanation with diiodomethane derivatives. This reaction is critical for synthesizing strained carbocycles .
Reaction Scheme :
Key Observations :
C–H Borylation
Under iron catalysis, the compound enables direct C–H borylation of arenes. Carboxylate salts (e.g., NaO₂CPh) enhance catalytic turnover .
Optimized Protocol :
| Component | Role | Quantity |
|---|---|---|
| FeCl₂/dmpe | Pre-catalyst | 5 mol% |
| HBpin | Boron source | 1.2 equivalents |
| Na(2-EH) | Activator | 1.5 equivalents |
Substrate Scope :
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage.
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Hydrolytic Sensitivity : Reacts with protic solvents (e.g., H₂O, alcohols), requiring anhydrous conditions .
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Lewis Acidity : Moderately acidic boron center facilitates transmetalation but requires stabilization by pinacol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiophene-Based Boronic Esters
- 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 364354-15-4) Molecular Formula: C₁₁H₁₇BO₂S Key Difference: Lacks the 2,4,5-trimethyl substitution on the thiophene ring.
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2568559-54-4)
- Molecular Formula : C₁₁H₁₅BF₂O₂S
- Key Difference : Contains a difluoromethyl group at the 5-position of thiophene.
- Impact : The electron-withdrawing fluorine atoms enhance electrophilicity at the boron center, accelerating transmetalation steps in cross-couplings but may reduce stability under basic conditions .
Extended Aromatic Systems
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2) Molecular Formula: C₁₅H₁₉BO₂S Key Difference: Features a benzo-fused thiophene ring. Impact: Increased aromatic conjugation improves UV stability and shifts absorption spectra, making it suitable for optoelectronic applications. However, the bulky benzo group reduces solubility in non-polar solvents .
Steric and Electronic Modulations
- 4,4,5,5-Tetramethyl-2-(3-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 2096337-98-1) Molecular Formula: C₁₃H₁₅BF₃NO₄ Key Difference: Replaces thiophene with a nitro- and trifluoromethyl-substituted benzene ring. Impact: Strong electron-withdrawing groups deactivate the boron center, requiring harsher reaction conditions (e.g., higher temperatures) for cross-couplings .
Data Table: Comparative Analysis of Key Compounds
| Compound (CAS) | Molecular Formula | Molecular Weight | Substituent Profile | Key Property/Application |
|---|---|---|---|---|
| Target Compound (2064117-97-9) | C₁₃H₂₁BO₂S | 252.18 | 2,4,5-Trimethylthiophen-3-yl | High steric control in couplings |
| 364354-15-4 | C₁₁H₁₇BO₂S | 224.13 | 3-Methylthiophen-2-yl | Faster kinetics, lower selectivity |
| 2568559-54-4 | C₁₁H₁₅BF₂O₂S | 260.11 | 5-(Difluoromethyl)thiophen-2-yl | Enhanced electrophilicity |
| 1174298-60-2 | C₁₅H₁₉BO₂S | 274.19 | 2-Methylbenzo[b]thiophen-3-yl | Optoelectronic stability |
| 2096337-98-1 | C₁₃H₁₅BF₃NO₄ | 341.07 | 3-Nitro-5-(trifluoromethyl)phenyl | Requires harsh reaction conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane?
- Methodology : The compound is typically synthesized via hydroboration or Suzuki-Miyaura coupling. A general protocol involves reacting a thiophene-containing alkyne (e.g., 2,4,5-trimethylthiophen-3-ylacetylene) with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions. For example, dicyclohexylborane (1.0 equiv) and the alkyne (1.0 equiv) are combined in anhydrous THF at 135°C for 36 hours, yielding the product in ~85% yield after purification .
- Key Considerations : Strict anhydrous conditions and Schlenk techniques are critical to avoid boronate hydrolysis. Reaction progress can be monitored via <sup>11</sup>B NMR to detect intermediates (δ ~33 ppm for boronate esters) .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) is essential for structural confirmation.
- <sup>1</sup>H NMR: Aromatic protons from the thiophene ring appear as multiplets in δ 6.8–7.2 ppm, while methyl groups on the dioxaborolane ring resonate as singlets at δ 1.2–1.3 ppm .
- <sup>11</sup>B NMR: A sharp singlet at δ 33–34 ppm confirms the boronate ester structure .
Q. What safety precautions are necessary when handling this compound?
- Handling Protocol :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store under nitrogen at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. What catalytic systems are effective in Suzuki-Miyaura cross-couplings involving this compound?
- Optimized Conditions :
- Catalyst : Pd(PPh3)4 (2–5 mol%) or Ni(dppf)Cl2 for challenging substrates.
- Base : Anhydrous K2CO3 (2.0 equiv) in THF at 100°C for 12–24 hours .
Q. How does the steric environment of the 2,4,5-trimethylthiophen-3-yl group influence reactivity?
- Steric Effects :
- Reactivity : The methyl groups hinder transmetalation in cross-couplings, requiring elevated temperatures (80–100°C) .
- Selectivity : In hydroboration reactions, steric shielding directs regioselectivity toward β-addition, as observed in analogous styrylboronates .
- Computational Insights : DFT studies (not in evidence) could model the transition state to rationalize selectivity.
Q. How can contradictions in reported reaction yields or selectivity be resolved?
- Case Analysis :
- Yield Discrepancies : Variations in boronate purity (e.g., ≥95% vs. technical grade) or trace moisture can reduce yields by 10–20% .
- Stereoselectivity : Contradictions in Z/E ratios may arise from differing catalyst systems (e.g., Pd vs. Ni) or solvent polarity .
- Troubleshooting :
- Reproduce reactions under strictly anhydrous conditions.
- Use <sup>11</sup>B NMR to verify boronate integrity pre-reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
